molecular formula C25H17N3O2 B263205 2-amino-5-oxo-4,6-diphenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

2-amino-5-oxo-4,6-diphenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

Cat. No. B263205
M. Wt: 391.4 g/mol
InChI Key: SLCLGVJDURPQHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-5-oxo-4,6-diphenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is a chemical compound that belongs to the pyranoquinoline family. It has been studied for its potential applications in various scientific research fields.

Scientific Research Applications

2-amino-5-oxo-4,6-diphenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile has been studied for its potential applications in various scientific research fields. It has been found to exhibit anticancer, antibacterial, and antifungal activities. It has also been studied for its potential use as a fluorescent probe for the detection of DNA and RNA.

Mechanism of Action

The mechanism of action of 2-amino-5-oxo-4,6-diphenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. It has also been suggested that the compound may inhibit bacterial and fungal growth by disrupting the cell membrane and inhibiting DNA synthesis.
Biochemical and Physiological Effects:
2-amino-5-oxo-4,6-diphenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile has been found to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, bacteria, and fungi. It has also been found to induce apoptosis in cancer cells and disrupt the cell cycle. In addition, the compound has been shown to exhibit fluorescent properties, making it a potential tool for the detection of DNA and RNA.

Advantages and Limitations for Lab Experiments

The advantages of using 2-amino-5-oxo-4,6-diphenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile in lab experiments include its potential anticancer, antibacterial, and antifungal activities, as well as its fluorescent properties. However, the limitations of using this compound include its unknown mechanism of action and potential toxicity.

Future Directions

There are several future directions for the study of 2-amino-5-oxo-4,6-diphenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile. These include further investigation into its mechanism of action, potential use as a fluorescent probe for the detection of DNA and RNA, and development of derivatives with improved activity and reduced toxicity. Additionally, the compound could be studied for its potential applications in other scientific research fields, such as neuroscience and immunology.
In conclusion, 2-amino-5-oxo-4,6-diphenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is a chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives.

Synthesis Methods

The synthesis of 2-amino-5-oxo-4,6-diphenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile involves the reaction of 2-amino-4,6-diphenyl-3-cyanopyridine with ethyl acetoacetate and malononitrile in the presence of piperidine. The reaction takes place under reflux in ethanol and produces the desired compound in good yield.

properties

Product Name

2-amino-5-oxo-4,6-diphenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

Molecular Formula

C25H17N3O2

Molecular Weight

391.4 g/mol

IUPAC Name

2-amino-5-oxo-4,6-diphenyl-4H-pyrano[3,2-c]quinoline-3-carbonitrile

InChI

InChI=1S/C25H17N3O2/c26-15-19-21(16-9-3-1-4-10-16)22-23(30-24(19)27)18-13-7-8-14-20(18)28(25(22)29)17-11-5-2-6-12-17/h1-14,21H,27H2

InChI Key

SLCLGVJDURPQHT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)N(C4=CC=CC=C43)C5=CC=CC=C5)N)C#N

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)N(C4=CC=CC=C43)C5=CC=CC=C5)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.